Mal-PEG8-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound consists of several components: a maleimide functional group (Mal), an eight-unit polyethylene glycol (PEG8) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) carbamate, and the cytotoxic agent monomethyl auristatin E (MMAE). The design of this compound enhances site-specific conjugation, improves solubility, and allows for controlled drug release, which is crucial for maximizing therapeutic efficacy while minimizing off-target effects in cancer treatments .
Mal-PEG8-Val-Cit-PAB-MMAE is classified as a cleavable linker used in the synthesis of ADCs. The compound is identified by its CAS number 2353409-69-3 and has a molecular formula of with a molecular weight of 1626.97 g/mol . The linker plays a pivotal role in the pharmacological effectiveness of ADCs by ensuring that the cytotoxic payload is released selectively within cancer cells.
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAE involves several key steps:
Each step requires careful optimization to ensure high purity and yield of the final product.
The molecular structure of Mal-PEG8-Val-Cit-PAB-MMAE includes:
The detailed molecular structure can be represented as follows:
This structure supports its function as an ADC linker, ensuring effective delivery of cytotoxic agents to target cells .
The primary chemical reaction involving Mal-PEG8-Val-Cit-PAB-MMAE is its conjugation to antibodies through thiol groups. This reaction is facilitated by the maleimide moiety, which reacts specifically with free thiols under mild conditions. Additionally, once inside the target cancer cell, the Val-Cit dipeptide undergoes enzymatic cleavage by cathepsin B, leading to the release of MMAE. This selective release mechanism minimizes systemic toxicity while maximizing therapeutic effects against tumors .
The mechanism of action for Mal-PEG8-Val-Cit-PAB-MMAE involves several steps:
This targeted approach significantly enhances the therapeutic index of chemotherapy by concentrating drug action at tumor sites while sparing normal tissues .
The physical and chemical properties of Mal-PEG8-Val-Cit-PAB-MMAE include:
These properties are critical for its application in drug development and therapeutic strategies targeting cancer .
Mal-PEG8-Val-Cit-PAB-MMAE is primarily used in:
The development of antibody-drug conjugates represents a paradigm shift in oncology, transitioning from systemic chemotherapy to precision-targeted delivery. Early ADCs utilized conventional linkers and cytotoxic payloads that suffered from instability in circulation and premature drug release, leading to dose-limiting toxicities. Second-generation ADCs incorporated protease-cleavable linkers like Val-Cit dipeptides and self-immolative PAB spacers, improving tumor-specific payload release. The integration of polyethylene glycol (PEG) spacers marked a significant advancement, addressing hydrophobicity-driven aggregation issues. Mal-PEG8-Val-Cit-PAB-MMAE exemplifies this evolution, combining an extended 8-unit PEG spacer with the tubulin inhibitor monomethyl auristatin E (MMAE) through a protease-sensitive Val-Cit-PAB architecture [3] [5]. This molecular design enhances aqueous solubility, reduces aggregation, and maintains plasma stability while enabling efficient intracellular drug release upon lysosomal processing [1] [8].
Site-specific conjugation is critical for producing homogeneous ADCs with defined drug-to-antibody ratios (DAR), directly impacting pharmacokinetics, efficacy, and safety. The maleimide (Mal) group in Mal-PEG8-Val-Cit-PAB-MMAE enables controlled covalent conjugation to cysteine residues generated by partial antibody reduction. This chemistry facilitates selective attachment to engineered thiol groups at optimized positions on antibodies, typically achieving DARs of 2-4. Unlike stochastic conjugation methods, the maleimide-thiol reaction minimizes molecular heterogeneity, ensuring consistent pharmacologic behavior [5] [7]. The PEG8 spacer further enhances this process by providing steric flexibility that mitigates aggregation and maintains antibody binding affinity. This controlled architecture maximizes tumor-specific payload delivery while minimizing off-target effects, addressing a fundamental limitation of earlier heterogeneous ADC constructs [3] [6].
Mal-PEG8-Val-Cit-PAB-MMAE belongs to the protease-cleavable linker class, specifically engineered for lysosomal activation. Its structural organization follows a modular architecture:
Table 1: Structural Components and Functions of Mal-PEG8-Val-Cit-PAB-MMAE
| Component | Chemical Function | Biological Role |
|---|---|---|
| Maleimide (Mal) | Thiol-reactive conjugation handle | Covalent attachment to reduced cysteines on antibodies |
| PEG8 spacer | 8-unit polyethylene glycol chain (32 ethylene oxide units) | Enhances aqueous solubility, reduces aggregation, provides steric flexibility |
| Valine-Citrulline (Val-Cit) | Dipeptide substrate sequence | Cleavage site for lysosomal cathepsin B protease |
| para-Aminobenzyl (PAB) | Self-immolative spacer | Automatically dissociates after dipeptide cleavage to release free MMAE |
| Monomethyl Auristatin E (MMAE) | Potent tubulin inhibitor (IC₅₀ ~nM) | Induces G2/M phase arrest and apoptosis in cancer cells |
The cleavable mechanism operates through sequential activation: (1) Lysosomal cathepsin B recognizes and hydrolyzes the Val-Cit dipeptide bond, (2) The PAB spacer undergoes spontaneous 1,6-elimination to release free, unmodified MMAE. This design leverages the elevated protease activity in tumor lysosomes compared to healthy tissues, conferring selective cytotoxicity [3] [8]. The PEG8 extension significantly enhances the conjugate's hydrophilicity (calculated LogP = 4.04) and aqueous solubility (110 mg/mL in DMSO), addressing the membrane permeability challenges associated with conventional Val-Cit-PAB linkers [1] [10].
Table 2: Molecular Characteristics of Mal-PEG8-Val-Cit-PAB-MMAE
| Property | Specification | Source |
|---|---|---|
| CAS Number | 2353409-69-3 | [1] [3] [10] |
| Molecular Formula | C₈₁H₁₃₁N₁₁O₂₃ | [1] [3] [8] |
| Molecular Weight | 1626.97 g/mol | [1] [8] [10] |
| Purity | ≥98% | [3] [6] |
| Solubility | 110 mg/mL in DMSO | [1] [2] |
| Storage Conditions | -20°C, protect from light | [3] [6] [10] |
| Reactive Group | Maleimide (thiol-specific) | [5] [7] |
| Cleavability | Cathepsin B-sensitive | [3] [8] |
Compared to non-cleavable linkers (e.g., maleimidocaproyl), this cleavable system releases membrane-permeable MMAE that can exert bystander effects on adjacent tumor cells—particularly valuable in heterogeneous tumors. However, the extended PEG8 chain requires careful optimization, as excessive length may delay payload release kinetics. This represents the cutting edge of "tunable" linker technology, where spacer length balances solubility against drug liberation efficiency [3] [5] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6